

Boc-trans-4-Tosyloxy-L-proline methyl ester

CAS number

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Compound of Interest

Compound Name: *Boc-trans-4-Tosyloxy-L-proline methyl ester*

Cat. No.: *B127734*

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An In-depth Technical Guide to (2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid methyl ester

Topic: **Boc-trans-4-Tosyloxy-L-proline methyl ester** CAS Number: 88043-21-4[1][2][3][4]

Abstract: This technical guide provides a comprehensive overview of **Boc-trans-4-Tosyloxy-L-proline methyl ester**, a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Identified by the CAS number 88043-21-4, this proline derivative is distinguished by three key functional groups: a tert-butoxycarbonyl (Boc) protected amine, a methyl ester, and a tosylate group at the 4-position of the pyrrolidine ring. The tosylate serves as an excellent leaving group, making this compound a versatile intermediate for introducing a wide array of functionalities via nucleophilic substitution. This guide, intended for researchers and drug development professionals, will delve into the compound's physicochemical properties, provide a detailed, field-proven synthesis protocol with mechanistic insights, explore its critical applications in pharmaceutical research, and outline best practices for its handling and storage.

Physicochemical and Structural Characteristics

Boc-trans-4-Tosyloxy-L-proline methyl ester is a white to colorless crystalline solid at room temperature.[1][5] Its structural integrity, combining a conformationally restricted proline scaffold with strategically placed protecting and activating groups, underpins its utility in stereoselective synthesis.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	88043-21-4	[1][2][4]
Molecular Formula	C ₁₈ H ₂₅ NO ₇ S	[1][5]
Molecular Weight	399.46 g/mol	[5]
Appearance	White Solid / Colorless Crystalline	[1][5]
Melting Point	77.0 to 81.0 °C	[1]
Boiling Point	520.5 °C at 760 mmHg (Predicted)	[1]
Density	1.265 g/cm ³ (Predicted)	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate	[1][6]

| Storage Temperature| 2-8°C |[1] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of **Boc-trans-4-Tosyloxy-L-proline methyl ester** is most efficiently achieved via the tosylation of its precursor, N-Boc-trans-4-hydroxy-L-proline methyl ester (CAS 74844-91-0).[6] This reaction is a classic example of converting a poor leaving group (a hydroxyl group) into an excellent one (a tosylate group), thereby activating the C4 position of the proline ring for subsequent nucleophilic attack.

Experimental Protocol: Tosylation of N-Boc-trans-4-hydroxy-L-proline methyl ester

Materials:

- N-Boc-trans-4-hydroxy-L-proline methyl ester

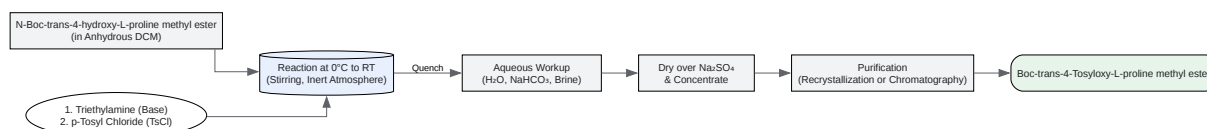
- p-Toluenesulfonyl chloride (TsCl)
- Anhydrous Dichloromethane (DCM)
- Triethylamine (Et₃N) or Pyridine
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

- Reaction Setup: Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice-water bath.
 - Causality: Anhydrous conditions are critical to prevent the hydrolysis of p-toluenesulfonyl chloride. The inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Cooling to 0°C helps to control the exothermicity of the reaction and minimize potential side reactions.
- Addition of Base: To the cooled solution, add triethylamine (approx. 1.5 eq) dropwise.
 - Causality: A base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the alcohol and tosyl chloride. This prevents the protonation of the starting material or product and drives the reaction to completion according to Le Châtelier's principle. Triethylamine is a common choice due to its volatility, which simplifies its removal during workup.
- Tosylation: Slowly add p-toluenesulfonyl chloride (approx. 1.2 eq), either as a solid in portions or as a solution in anhydrous DCM. Maintain the temperature at 0°C during the addition.
 - Causality: TsCl is the tosylating agent. A slight excess ensures the complete conversion of the starting alcohol. Slow, portion-wise addition is crucial to maintain temperature control.

- **Reaction Monitoring:** Allow the reaction to stir at 0°C for one hour and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
 - **Trustworthiness:** TLC is a self-validating system for reaction completion. A stained spot corresponding to the starting material should disappear, while a new, typically less polar, spot for the product should appear and intensify.
- **Aqueous Workup:** Once the reaction is complete, quench the mixture by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally, brine.
 - **Causality:** The NaHCO₃ wash neutralizes any remaining acidic species, including excess TsCl (which hydrolyzes to p-toluenesulfonic acid) and triethylammonium hydrochloride salt. The brine wash helps to remove residual water from the organic layer, initiating the drying process.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield the final product as a white solid.

Synthesis Workflow Diagram



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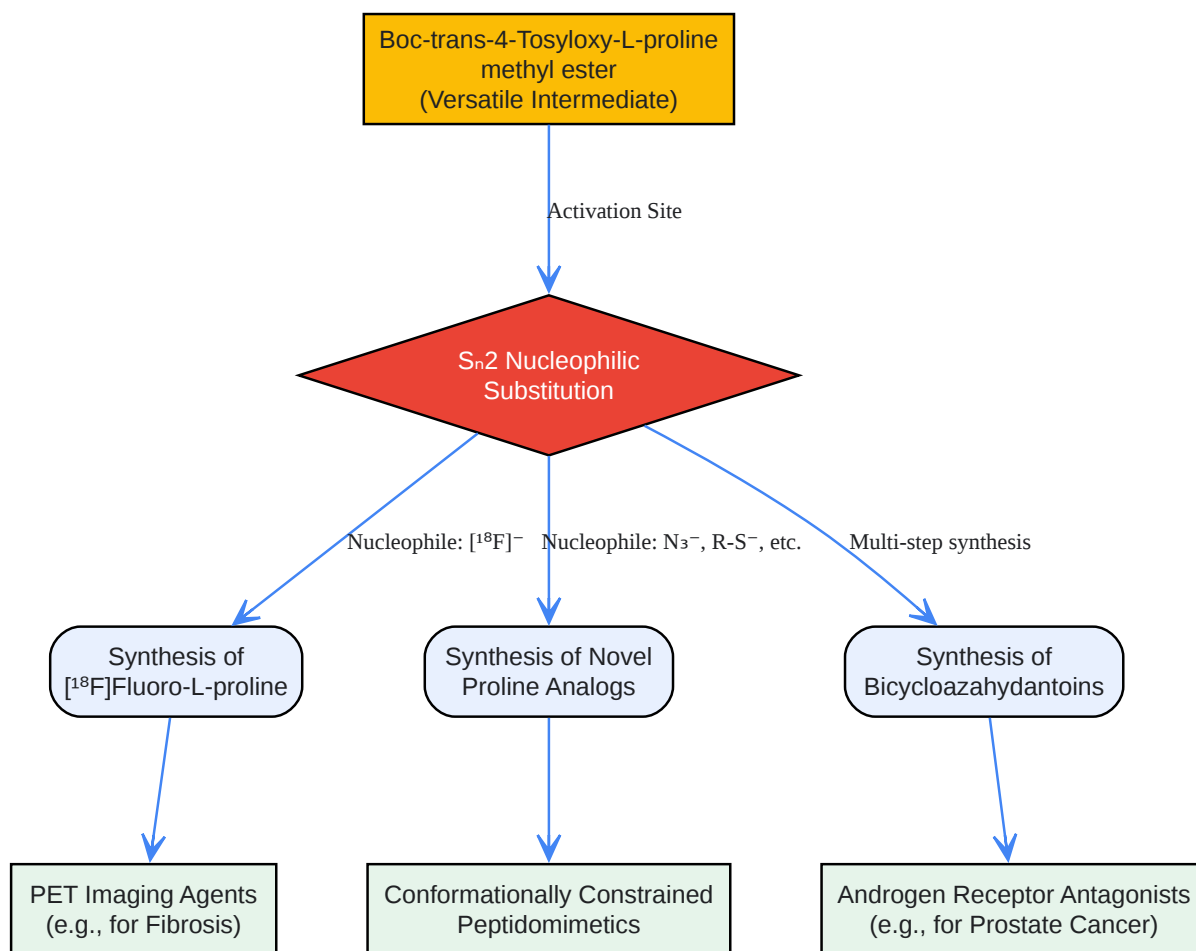
Caption: Workflow for the synthesis of the target compound.

Key Applications in Drug Discovery and Research

The primary value of **Boc-trans-4-Tosyloxy-L-proline methyl ester** lies in the tosylate group's ability to function as an efficient leaving group in S_N2 reactions. This allows for the stereospecific introduction of various nucleophiles at the C4 position, making it a cornerstone intermediate in several areas of pharmaceutical development.

- **Synthesis of Androgen Receptor Antagonists:** The compound is a documented key intermediate in the synthesis of bicycloazahydantoins.^[1] These complex molecular scaffolds are investigated as potent androgen receptor antagonists for developing drugs to treat androgen-dependent conditions like prostate cancer.^[1]
- **Precursor for PET Imaging Agents:** A significant application is its use as a precursor for synthesizing radiolabeled amino acids, such as cis-4-^[18F]Fluoro-L-proline.^[7] The tosylate is displaced by the ^[18F]fluoride ion. The resulting PET tracer is used in medical imaging to study processes like collagen synthesis, which is highly relevant in monitoring conditions such as pulmonary fibrosis.^[7]
- **Peptide and Peptidomimetic Synthesis:** In peptide synthesis, this intermediate allows for the creation of non-natural proline analogs.^[5] By replacing the tosylate with nucleophiles like azides (which can be reduced to amines) or other functional groups, researchers can develop conformationally constrained peptides with enhanced stability, binding affinity, or novel biological activities.^[8]
- **General Organic Synthesis:** More broadly, it serves as a versatile building block for constructing complex organic molecules and pharmaceuticals.^[1] Its defined stereochemistry is transferred to the final products, which is a critical consideration in the synthesis of chiral drugs.

Application Pathway Diagram



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Caption: Logical pathways for the application of the title compound.

Safety, Handling, and Storage

Safety:

- Hazard Codes: Xi (Irritant).[1]
- Hazard Statements: H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H315 (Causes skin irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).[1]

- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Handling and Storage:

- Storage: The compound should be stored in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C.[1]
- Stability: It is stable under recommended storage conditions. However, it is sensitive to moisture and strong oxidizing agents.

Conclusion

Boc-trans-4-Tosyloxy-L-proline methyl ester (CAS 88043-21-4) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and chemical biology. Its well-defined structure and the strategic placement of the tosylate leaving group provide a reliable and versatile platform for introducing molecular diversity. From developing next-generation cancer therapeutics to advancing diagnostic imaging, this compound's contributions underscore the critical role of sophisticated chiral building blocks in advancing scientific research.

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